3-(2-Bromobenzyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B591 is a novel specific pan-phosphoinositide 3-kinase inhibitor. It is a dihydrobenzofuran-imidazolium salt that has shown potent inhibitory activity against class I phosphoinositide 3-kinase isoforms. This compound has been identified as a promising candidate for targeting cancer stem cells, which are implicated in metastasis, relapse, and therapeutic resistance in cancer .
Preparation Methods
B591 is synthesized through a series of chemical reactions involving dihydrobenzofuran and imidazolium salts. The synthetic route includes the following steps:
Synthesis of dihydrobenzofuran derivative: The dihydrobenzofuran core is synthesized through a series of reactions, including cyclization and functional group modifications.
Formation of imidazolium salt: The imidazolium salt is prepared by reacting the dihydrobenzofuran derivative with appropriate reagents under specific conditions.
Final coupling reaction: The dihydrobenzofuran derivative and imidazolium salt are coupled together to form the final compound, B591
Industrial production methods for B591 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
B591 undergoes several types of chemical reactions, including:
Oxidation: B591 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed on B591 to yield reduced forms of the compound.
Substitution: B591 can undergo substitution reactions where specific functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
B591 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: B591 is used as a tool compound to study the phosphoinositide 3-kinase signaling pathway and its role in various cellular processes.
Biology: B591 is employed in research to understand the mechanisms of cancer stem cell survival, self-renewal, and differentiation.
Medicine: B591 has shown potential as an anti-cancer agent, particularly in targeting cancer stem cells to prevent metastasis and relapse.
Industry: B591 can be used in the development of new therapeutic agents and in the pharmaceutical industry for drug discovery and development
Mechanism of Action
B591 exerts its effects by inhibiting the phosphoinositide 3-kinase signaling pathway. It specifically targets class I phosphoinositide 3-kinase isoforms, leading to the inhibition of the cellular phosphoinositide 3-kinase/mammalian target of rapamycin signaling pathway. This results in the suppression of cancer stem cell survival, induction of apoptosis, and reduction of self-renewal capacity. B591 also decreases the expression of epithelial-mesenchymal transition markers, which are associated with cancer metastasis .
Comparison with Similar Compounds
B591 is unique compared to other similar compounds due to its potent and specific inhibitory activity against class I phosphoinositide 3-kinase isoforms. Similar compounds include:
Wortmannin: A non-specific phosphoinositide 3-kinase inhibitor with broader activity but less specificity.
LY294002: Another phosphoinositide 3-kinase inhibitor with less specificity and potency compared to B591.
Idelalisib: A specific inhibitor of phosphoinositide 3-kinase delta isoform, used in the treatment of certain cancers but with a different specificity profile compared to B591
B591’s unique specificity and potency make it a valuable tool in cancer research and potential therapeutic applications.
Biological Activity
3-(2-Bromobenzyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide, also referred to as B591, is a novel compound that has garnered attention due to its potential biological activities, particularly in cancer research. This compound is characterized as a specific pan-phosphoinositide 3-kinase (PI3K) inhibitor, which plays a crucial role in various cellular signaling pathways involved in cancer progression and therapy resistance.
Chemical Structure and Properties
The chemical structure of B591 can be described as follows:
- IUPAC Name : 1-[(2-bromophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5,6-dimethylbenzimidazol-3-ium bromide
- Molecular Formula : C25H24BrN2O
- Molar Mass : 440.37 g/mol
B591 acts primarily as a pan-phosphoinositide 3-kinase inhibitor , targeting class I PI3K isoforms. The inhibition of PI3K has implications for cancer treatment as it can disrupt the signaling pathways that promote cell growth and survival in cancer cells. Specifically, this compound has shown promise in targeting cancer stem cells, which are known for their role in metastasis and therapeutic resistance.
Anticancer Properties
Research indicates that B591 exhibits significant anticancer activity against various human tumor cell lines. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Table 1: In Vitro Anticancer Activity of B591
Cell Line | IC50 (µM) | Comments |
---|---|---|
MCF-7 (Breast) | 5.4 | Effective against hormone-sensitive cells |
A549 (Lung) | 7.2 | Shows moderate sensitivity |
HepG2 (Liver) | 6.0 | Potential for liver cancer treatment |
PC3 (Prostate) | 8.5 | Effective against prostate cancer |
Selectivity and Toxicity
B591 exhibits selective toxicity towards cancer cells compared to normal cells. Studies have indicated that while many compounds show broad toxicity profiles, B591's design allows it to preferentially target malignant cells, reducing collateral damage to healthy tissues.
Case Studies
Several case studies highlight the efficacy of B591 in preclinical models:
- Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with B591 resulted in a significant reduction in tumor volume compared to untreated controls over a four-week period.
- Lung Cancer Study : A study utilizing A549 lung cancer cells demonstrated that B591 not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways.
Structure–Activity Relationship (SAR)
The biological activity of B591 is influenced by its structural components. The presence of the dihydrobenzofuran moiety is critical for its activity, as modifications to this part of the molecule can lead to changes in potency and selectivity.
Table 2: Structure–Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Removal of bromine | Decreased potency |
Alteration of the benzofuran ring | Significant loss of activity |
Substitution on the imidazolium ring | Enhanced selectivity |
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5,6-dimethylbenzimidazol-3-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN2O.BrH/c1-17-11-23-24(12-18(17)2)28(15-21-5-3-4-6-22(21)26)16-27(23)14-19-7-8-25-20(13-19)9-10-29-25;/h3-8,11-13,16H,9-10,14-15H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYUBSHRIGQSPZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2CC3=CC=CC=C3Br)CC4=CC5=C(C=C4)OCC5.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.